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molecular formula C18H24I3N3O9 B029796 Ioversol CAS No. 87771-40-2

Ioversol

Cat. No. B029796
M. Wt: 807.1 g/mol
InChI Key: AMDBBAQNWSUWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648536

Procedure details

5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide solids are slurried in hot water containing a catalytic quantity of sulfuric acid. The solid gradually dissolves as it is heated with the steam on the jacket. The material is hydrolyzed to produce crude ioversol and acetic acid as a by-product. To remove the acetic acid, clean steam is sparged into the reactor. The solution volume is maintained constant by adding deionized water during the reaction and acetic acid removal. The reaction is tested for completeness of hydrolysis and for the removal of acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OCCCC(O[N:11]([C:15]1[C:16]([I:51])=[C:17]([C:37]([NH:39][CH2:40][CH:41]([O:47]C(=O)C)[CH2:42][O:43]C(=O)C)=[O:38])[C:18]([I:36])=[C:19]([C:34]=1[I:35])[C:20]([NH:22][CH2:23][CH:24]([O:30]C(=O)C)[CH2:25][O:26]C(=O)C)=[O:21])[C:12](=[O:14])[CH3:13])=O)(=O)C.S(=O)(=O)(O)[OH:53].[C:57](O)(=O)[CH3:58].[OH2:61]>>[CH2:57]([N:11]([C:12]([CH2:13][OH:53])=[O:14])[C:15]1[C:16]([I:51])=[C:17]([C:37]([NH:39][CH2:40][CH:41]([OH:47])[CH2:42][OH:43])=[O:38])[C:18]([I:36])=[C:19]([C:20]([NH:22][CH2:23][CH:24]([OH:30])[CH2:25][OH:26])=[O:21])[C:34]=1[I:35])[CH2:58][OH:61]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCC(=O)ON(C(C)=O)C=1C(=C(C(=C(C(=O)NCC(COC(C)=O)OC(C)=O)C1I)I)C(=O)NCC(COC(C)=O)OC(C)=O)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The solid gradually dissolves as it
TEMPERATURE
Type
TEMPERATURE
Details
is heated with the steam on the jacket

Outcomes

Product
Name
Type
product
Smiles
C(CO)N(C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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